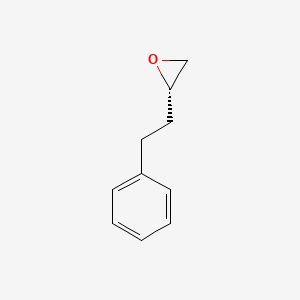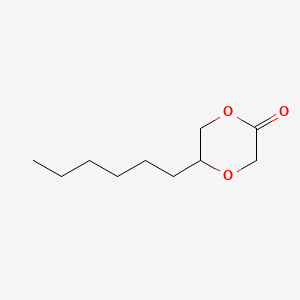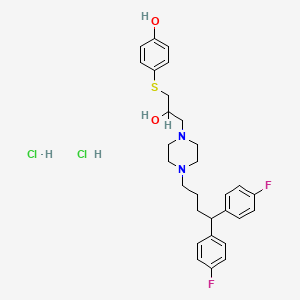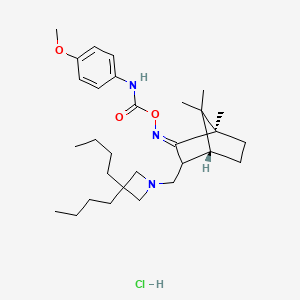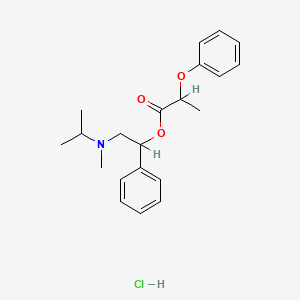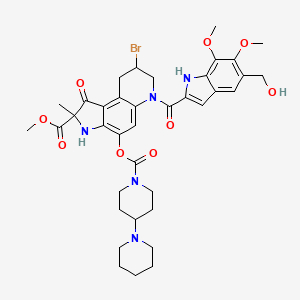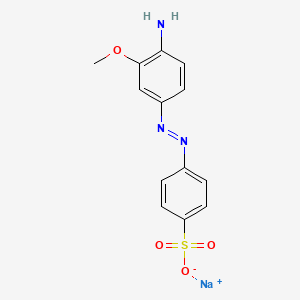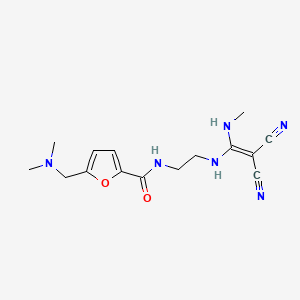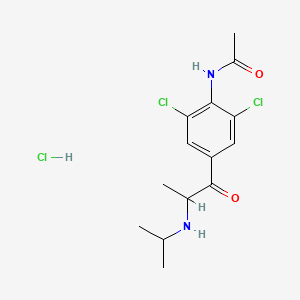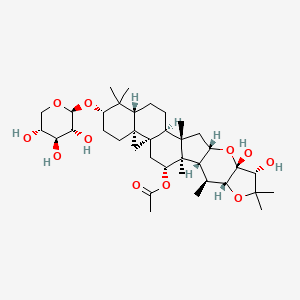
Cimiracemoside H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimiracemoside H is a cycloartane triterpene glycoside isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential biological activities, including its role in inhibiting the Wnt signaling pathway, which is implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside H involves the extraction of the rhizomes of Cimicifuga foetida followed by chromatographic separation. The compound is typically isolated using a combination of silica gel and octadecylsilanized (ODS) silica gel column chromatography
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The rhizomes of Cimicifuga foetida are harvested, dried, and subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside H undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups within the structure.
Substitution: This reaction can occur at the glycosidic linkages, where different sugar moieties can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the triterpene structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemistry of cycloartane triterpenes.
Mechanism of Action
Cimiracemoside H exerts its effects primarily through the inhibition of the Wnt signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting this pathway, this compound can potentially suppress the growth of cancer cells . The molecular targets include key proteins in the Wnt pathway, such as β-catenin .
Comparison with Similar Compounds
Similar Compounds
Cimiracemoside H is part of a family of cycloartane triterpene glycosides. Similar compounds include:
- Cimiracemoside F
- Cimiracemoside G
- Cimilactone E
- Cimilactone F
Uniqueness
What sets this compound apart from its analogs is its specific inhibitory activity on the Wnt signaling pathway. While other cycloartane glycosides also exhibit biological activities, this compound has shown a more pronounced effect in inhibiting this particular pathway, making it a compound of interest in cancer research .
Properties
CAS No. |
290821-41-9 |
|---|---|
Molecular Formula |
C37H58O11 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[(1S,2S,5R,7S,10R,12R,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosan-14-yl] acetate |
InChI |
InChI=1S/C37H58O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21-,22-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 |
InChI Key |
CXMFZKKIWJFZLS-SZNLZWPUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



